4-(3-Aminobenzenesulfonyl)benzoic acid

Description

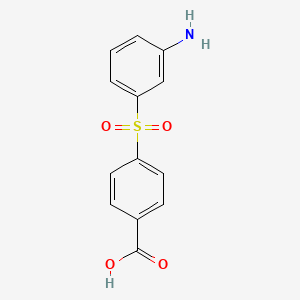

4-(3-Aminobenzenesulfonyl)benzoic acid is a benzoic acid derivative featuring a sulfonamide group (-SO₂-NH-) linked to a 3-aminophenyl ring at the para position of the benzoic acid core. Its molecular formula is C₁₃H₁₁NO₄S (calculated molecular weight: 285.30 g/mol). This compound is synthesized via nucleophilic substitution, typically by reacting 4-aminobenzoic acid with 3-nitrobenzenesulfonyl chloride under alkaline conditions, followed by reduction of the nitro group to an amine . The presence of both sulfonamide and carboxylic acid groups confers bifunctional reactivity, making it a candidate for pharmaceutical intermediates or coordination chemistry.

Properties

Molecular Formula |

C13H11NO4S |

|---|---|

Molecular Weight |

277.30 g/mol |

IUPAC Name |

4-(3-aminophenyl)sulfonylbenzoic acid |

InChI |

InChI=1S/C13H11NO4S/c14-10-2-1-3-12(8-10)19(17,18)11-6-4-9(5-7-11)13(15)16/h1-8H,14H2,(H,15,16) |

InChI Key |

QAIZDGNGMHMYBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminobenzenesulfonyl)benzoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the sulfonation of benzoic acid derivatives followed by amination. For instance, benzenesulfonyl chloride can be prepared by the action of phosphorus pentachloride on benzenesulfonic acid or its salts . This intermediate can then undergo further reactions to introduce the amino group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation and amination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Sulfonamide Formation and Modifications

The amine group participates in nucleophilic substitution reactions with sulfonyl chlorides. A key study demonstrated its use in synthesizing antimicrobial sulfonamides through ultrasound-assisted condensation (20–25 min, ethanol solvent, fly-ash:H₃PO₄ catalyst) :

| Reaction Component | Conditions | Yield | Product Application |

|---|---|---|---|

| 4-Aminobenzoic acid + Benzenesulfonyl chloride | Ultrasound, 25°C, K₂CO₃ | 90–96% | Antimicrobial agents |

Electron-donating substituents on the sulfonyl chloride (e.g., -OCH₃) improved yields compared to electron-withdrawing groups (-NO₂, -Br) .

Carboxylic Acid Derivatives

The carboxylic acid undergoes esterification and amidation. For example:

-

Esterification : Reacts with alcohols (R-OH) under acidic or coupling agents (DCC/DMAP) to form esters.

-

Amidation : Forms peptide bonds with amines via carbodiimide-mediated coupling (e.g., EDC/HOBt).

Acid-Base Reactions

The compound exhibits amphoteric behavior:

-

Protonation : The amine group (pKa ~5) protonates in acidic media.

-

Deprotonation : The carboxylic acid (pKa ~4.2) deprotonates in basic conditions, forming water-soluble salts.

| Functional Group | pKa Range | Solubility (H₂O) |

|---|---|---|

| -NH₂ | ~5 | Insoluble |

| -COOH | ~4.2 | Soluble (as salt) |

Oxidative Coupling

In aerobic conditions, the amine group undergoes oxidative coupling with tertiary amines (e.g., triethylamine), forming sulfonylethenamines via a radical mechanism :

text4-(3-Aminobenzenesulfonyl)benzoic acid + R₃N → Sulfonylethenamine + Byproducts

Conditions : Dioxane, 80°C, 12–24 hr .

Yield : 35–60% (dependent on R-group steric effects) .

Biological Interactions

The compound inhibits Mycobacterium tuberculosis phosphopantetheinyl transferase (PptT), a validated drug target, with IC₅₀ values in the micromolar range :

| Compound | PptT IC₅₀ (μM) | Mtb MIC₉₀ (μM) |

|---|---|---|

| Parent sulfonamide | 2.3 | 3.1 |

| Methylated derivative | >100 | >100 |

Methylation of the amine abolishes activity, highlighting its role in target binding .

Stability and Hydrolysis

The sulfonamide bond resists hydrolysis under physiological conditions (pH 7.4, 37°C), but cleaves in strong acidic/basic media (e.g., 6M HCl, 80°C).

Key Research Findings

-

Antimicrobial Activity : Derivatives show selective inhibition against Micrococcus luteus and Aspergillus niger .

-

Enzyme Inhibition : Acts as a non-competitive inhibitor of PptT, disrupting mycobacterial lipid biosynthesis .

-

Synthetic Utility : Enables rapid synthesis of sulfonamide libraries via ultrasound-assisted methods .

This compound’s versatility in organic synthesis and biological targeting underscores its importance in medicinal chemistry and chemical biology.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds related to "4-(3-Aminobenzenesulfonyl)benzoic acid":

Antimicrobial Activity:

- Several synthesized compounds containing a chlorobenzenesulfonyl fragment have demonstrated antimicrobial activity against Gram-positive bacterial strains and C. albicans .

- Specifically, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its corresponding 1,3-oxazol-5(4H)-one showed activity against Gram-positive bacteria, while a 1,3-oxazole containing a phenyl group at the 5-position was effective against C. albicans .

- One compound showed low inhibition effects on several bacterial pathogens: Escherichia coli (6.5%), Klebsiella pneumoniae (-0.9%), Acinetobacter baumannii (2.8%), Pseudomonas aeruginosa (0.8%), and Staphylococcus aureus MRSA ATCC 43300 (8.6%) at a concentration of 32 μg/mL .

- Another compound demonstrated a potent antimicrobial effect, with MIC values of 25 μg/mL on Bacillus subtilis, 50 μg/mL on Staphylococcus aureus and Pseudomonas aeruginosa, and 100 μg/mL on Klebsiella pneumoniae .

- N-acyl-α-amino acid derivatives exhibited promising antibacterial and antibiofilm activities without significant toxicity .

Synthesis and Toxicity:

- The synthesis of new compounds, including 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid, involves reacting 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride with specific reagents under controlled conditions .

- Synthesized compounds displayed varying degrees of toxicity, with some being non-toxic and others inducing moderate to high toxicity in Daphnia magna assays. However, the toxicity of the newly synthesized compounds was significantly lower than that of the starting material .

Cosmetic Applications

- Polymers, including synthetic, semi-synthetic, and natural ones, are used in cosmetics as film formers, fixatives, rheology modifiers, emulsifiers, conditioners, and more .

- Cosmetic polymers can be used to create nanoparticles for delivering fragrances and other active ingredients to the skin .

Related Compounds and Uses:

- N-[p-amino benzene sulfonyl]-N-[4.5-dimethyl oxazolyl-(2)] guanidine has been used in treating bacterial dysenteritides .

- This compound is available for research purposes .

- 3-Amino-4-((2-carboxyphenyl)sulfonyl)benzoic acid is another related compound .

Table of Compounds and Their Activities

Mechanism of Action

The mechanism of action of 4-(3-Aminobenzenesulfonyl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, affecting their activity. The sulfonyl group can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Sulfonamide-Modified Benzoic Acid Derivatives

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (EWGs): Compounds like 4-[[(4-Chloro-3-nitrophenyl)sulfonyl]amino]-2-hydroxybenzoic acid exhibit strong acidity (pKa = 2.77) due to the nitro (-NO₂) and chloro (-Cl) groups, which stabilize the deprotonated carboxylate form. This enhances solubility in polar solvents .

- Lipophilic Groups: The benzyloxy group in 3-{[4-(Benzyloxy)phenyl]sulfamoyl}benzoic acid increases logP values, favoring membrane permeability but reducing aqueous solubility .

Biological Activity

4-(3-Aminobenzenesulfonyl)benzoic acid, a derivative of benzoic acid, has garnered interest due to its potential biological activities. This compound is characterized by the presence of both an amino and a sulfonyl group, which may contribute to its pharmacological properties. The following sections will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₃N₃O₄S

- Molecular Weight : Approximately 305.33 g/mol

This compound features a benzoic acid backbone with an amino group and a sulfonyl moiety at the para position, influencing its solubility and reactivity.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in inflammatory responses and metabolic processes. For instance:

- Inhibition of Lipid Metabolism : Studies have shown that related compounds can inhibit lipid metabolism pathways, potentially useful in treating conditions like non-alcoholic steatohepatitis (NASH) .

- Cytokine Release Modulation : Similar sulfamoyl compounds have been reported to enhance the release of immunostimulatory cytokines, indicating a role in immune modulation .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzoic acid exhibit antimicrobial properties against various pathogens. For example, compounds structurally related to this compound have shown activity against Gram-positive bacteria and fungi such as Candida albicans .

Cytotoxicity and Antiproliferative Effects

The antiproliferative effects of benzoic acid derivatives have been investigated in several cancer cell lines. In vitro assays have indicated that some derivatives can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .

Study on NASH Treatment

A notable study explored the efficacy of a closely related compound (3-amino-4-hydroxybenzoic acid) in a mouse model of NASH. The treatment significantly reduced liver fibrosis and improved liver function markers, suggesting that similar mechanisms may be applicable to this compound .

Structure-Activity Relationship (SAR) Studies

SAR studies on substituted sulfamoyl compounds revealed that modifications at specific positions could enhance biological activity. For instance, compounds that activated NF-κB signaling pathways were identified as potential candidates for further development in immunotherapy .

Data Tables

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C₁₃H₁₃N₃O₄S | Antimicrobial, antiproliferative |

| 3-Amino-4-hydroxybenzoic acid | C₈H₉N₃O₃ | Hepatoprotective in NASH |

| 4-Chloro-3-aminobenzoic acid | C₇H₈ClN₃O₂ | Cytotoxic effects on cancer cells |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-(3-Aminobenzenesulfonyl)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sulfonylation of benzoic acid derivatives. For example, coupling 3-aminobenzenesulfonyl chloride with 4-carboxybenzene derivatives under basic conditions (e.g., pyridine or triethylamine as catalysts). Reaction temperature (0–25°C) and solvent polarity (DMF vs. THF) critically affect yield and purity. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is essential to isolate the product .

- Data Consideration : Monitor reaction progress using TLC (Rf ~0.3 in 9:1 CHCl₃/MeOH) and confirm purity via melting point analysis (expected range: 200–210°C) .

Q. How can researchers characterize the molecular structure and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : ¹H NMR (DMSO-d₆) should show aromatic protons (δ 7.2–8.1 ppm), sulfonamide NH (δ ~10.5 ppm), and carboxylic acid protons (δ ~12.5 ppm).

- LC-MS : High-resolution LC-MS (negative ion mode) confirms molecular weight (C₁₃H₁₁N₂O₄S, [M-H]⁻ = 291.04) and detects impurities .

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages should align with theoretical values (±0.3%) .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- Methodological Answer : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection (λ = 254 nm) offers high sensitivity (LOD ~0.1 µg/mL). For biological samples, LC-MS/MS with MRM transitions (e.g., m/z 291→155) minimizes matrix interference .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the sulfonamide and carboxylic acid group orientations of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL or SIR97 software is critical. Refinement parameters (R-factor < 5%) should validate hydrogen bonding between sulfonamide NH and carboxylic acid O. Use ORTEP-3 for visualizing thermal ellipsoids and intermolecular interactions.

- Data Contradiction : Discrepancies in bond angles (e.g., C-S-N vs. theoretical values) may arise from crystal packing effects. Compare experimental data with DFT-optimized geometries (B3LYP/6-31G*) to resolve ambiguities .

Q. What strategies mitigate challenges in computational modeling of this compound’s tautomeric equilibria?

- Methodological Answer : Perform ab initio molecular dynamics (AIMD) simulations (e.g., Gaussian 16) to assess tautomeric stability (sulfonamide vs. sulfonic acid forms). Solvent models (PCM for water) and free-energy calculations (umbrella sampling) predict dominant tautomers under physiological conditions .

Q. How do researchers address inconsistencies in reported biological activity data for sulfonamide-benzoic acid derivatives?

- Methodological Answer : Cross-validate enzyme inhibition assays (e.g., carbonic anhydrase) using standardized protocols:

- Control for pH (7.4) and ionic strength (150 mM NaCl).

- Compare IC₅₀ values with reference inhibitors (e.g., acetazolamide).

- Use isothermal titration calorimetry (ITC) to confirm binding stoichiometry and thermodynamics .

Q. What synthetic routes optimize regioselectivity in derivatizing the 3-aminobenzenesulfonyl moiety of this compound?

- Methodological Answer : Protect the sulfonamide group (e.g., Boc-protection) before introducing substituents. For example:

- Step 1 : React with Boc₂O in THF to protect NH.

- Step 2 : Perform electrophilic substitution (e.g., nitration) at the meta position.

- Step 3 : Deprotect with TFA and purify via ion-exchange chromatography .

Methodological Challenges & Solutions

Q. How to resolve spectral overlaps in ¹H NMR analysis of structurally similar sulfonamide-benzoic acid analogs?

- Solution : Use 2D NMR (COSY, HSQC) to assign overlapping aromatic signals. For example, HSQC correlates C-2 and C-6 carbons (~125 ppm) with their respective protons .

Q. What experimental designs differentiate between solid-state polymorphism and solvent-mediated degradation in stability studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.